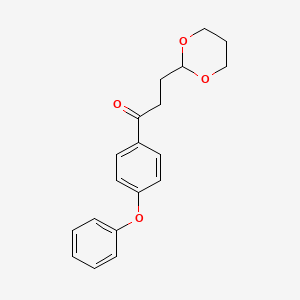

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone

Description

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone is a ketone derivative featuring a 1,3-dioxane ring fused to a propiophenone backbone, with a phenoxy substituent at the 4'-position of the phenyl group. The 1,3-dioxane moiety enhances steric and electronic modulation, while the phenoxy group introduces aromaticity and polarity, influencing solubility and reactivity .

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-18(11-12-19-21-13-4-14-22-19)15-7-9-17(10-8-15)23-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYMZXRKNVAAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646004 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-36-3 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The phenoxypropiophenone moiety can be introduced through a Friedel-Crafts acylation reaction, where phenol reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The removal of water during the reaction, using techniques such as Dean-Stark apparatus, is crucial for the successful formation of the 1,3-dioxane ring .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkoxides, amines, and other nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring can act as a stabilizing moiety, while the phenoxypropiophenone group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of propiophenone derivatives with variations in the substituents at the 4'-position. Key analogues include:

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects: The phenoxy group (4'-position) increases electron density via resonance, enhancing reactivity in electrophilic substitutions compared to electron-withdrawing chloro substituents.

- Steric Effects: Isopropyl and ethyl groups introduce steric hindrance, reducing accessibility to the ketone group in reactions, whereas the phenoxy group offers a balance of bulk and reactivity.

- Positional Isomerism: The 3'-phenoxy analogue (CAS 133481-12-6) exhibits distinct reactivity due to altered resonance effects and steric interactions.

Biological Activity

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and pharmacology. This article aims to explore the biological activity of this compound, highlighting its antiviral properties, cytotoxicity, and potential applications in therapeutic settings.

Chemical Structure and Properties

The compound features a dioxane ring, which is known for its role in various biological activities. The presence of the phenoxy group enhances its interaction with biological targets, potentially influencing its efficacy as an antiviral agent.

Antiviral Activity

Research indicates that dioxane derivatives can exhibit significant antiviral properties. A study on similar dioxane-based compounds demonstrated their ability to inhibit the replication of the Sindbis virus, with an effective concentration (EC50) of 3.4 µM for one of the derivatives . This suggests that this compound may possess comparable antiviral activities.

Table 1: Antiviral Activities of Dioxane Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| Dioxane Derivative 1 | 3.4 | >1000 | >294 |

| Dioxane Derivative 2 | 1400 | >1000 | NA |

| Dioxane Derivative 3 | NA | >1000 | NA |

EC50: Concentration resulting in a 50% reduction in virus production; CC50: Concentration causing 50% growth inhibition in uninfected cells.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of any new compound. In studies involving related dioxane compounds, none showed cytotoxic effects at concentrations up to 1000 µM, indicating a favorable safety margin . The therapeutic index calculated from these studies suggests that these compounds can be effective without significant toxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The presence of specific functional groups, such as the phenoxy moiety in this compound, plays a critical role in enhancing its biological efficacy. Molecular modeling studies indicate potential binding interactions with viral proteins that could enhance antiviral activity .

Case Studies and Applications

Several case studies have highlighted the potential applications of dioxane derivatives in treating viral infections. For instance, compounds with similar structures have been shown to inhibit various viruses effectively. The implications for drug development are significant, as these compounds could serve as lead candidates for further optimization and clinical testing.

Table 2: Summary of Case Studies on Dioxane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.